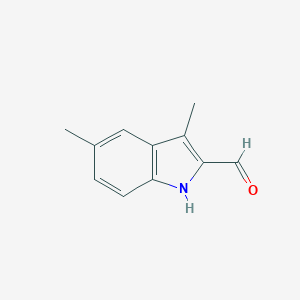

3,5-Dimethyl-1H-indole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYUNHFBHYCXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424352 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-67-8 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,5-Dimethyl-1H-indole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the construction of the 3,5-dimethyl-1H-indole core and the subsequent introduction of a carbaldehyde group at the C2 position. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate replication and further investigation.

I. Synthesis of the 3,5-Dimethyl-1H-indole Core

The preparation of the 3,5-dimethyl-1H-indole scaffold can be efficiently achieved through the Batcho-Leimgruber indole synthesis. This method offers a versatile route to substituted indoles from o-nitrotoluenes.

A. Reaction Pathway

The synthesis of 3,5-dimethyl-1H-indole commences with 2,4-dimethyl-1-nitrobenzene, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent reductive cyclization of this intermediate yields the desired 3,5-dimethyl-1H-indole.

Figure 1: Batcho-Leimgruber synthesis of 3,5-Dimethyl-1H-indole.

B. Experimental Protocol

Step 1: Synthesis of 1-(2-(2,4-dimethyl-6-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)

-

To a solution of 2,4-dimethyl-1-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude enamine intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Reductive Cyclization to 3,5-Dimethyl-1H-indole

-

Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Raney nickel.

-

Subject the mixture to hydrogenation (H₂) in a Parr apparatus or using a hydrogen balloon.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dimethyl-1H-indole.

-

Purify the product by column chromatography on silica gel.

C. Quantitative Data

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,4-Dimethyl-1-nitrobenzene | 1. DMF-DMA, Pyrrolidine2. Raney Ni, H₂ | 3,5-Dimethyl-1H-indole | High yields are generally reported for this method. |

II. Introduction of the Carbaldehyde Group at the C2 Position

Direct formylation of 3-substituted indoles at the C2 position is often challenging. Therefore, a reliable three-step sequence is employed, involving carboxylation at C2, followed by reduction to the corresponding alcohol, and subsequent oxidation to the aldehyde.

A. Reaction Pathway

The overall transformation involves N-protection of the indole, followed by ortho-lithiation and carboxylation, reduction of the resulting ester, and finally oxidation to the desired aldehyde.

Figure 2: Multi-step synthesis of this compound.

B. Experimental Protocols

Step 1: N-Protection of 3,5-Dimethyl-1H-indole

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3,5-dimethyl-1H-indole (1 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford N-tosyl-3,5-dimethyl-1H-indole.

Step 2: C2-Carboxylation

-

Dissolve N-tosyl-3,5-dimethyl-1H-indole (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add ethyl chloroformate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl N-tosyl-3,5-dimethyl-1H-indole-2-carboxylate.

Step 3: Reduction to (N-Tosyl-3,5-dimethyl-1H-indol-2-yl)methanol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of ethyl N-tosyl-3,5-dimethyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF dropwise.[1][2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (N-tosyl-3,5-dimethyl-1H-indol-2-yl)methanol, which can be purified by column chromatography.

Step 4: Oxidation to N-Tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde

-

To a solution of (N-tosyl-3,5-dimethyl-1H-indol-2-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add activated manganese dioxide (MnO₂) (5-10 equivalents).

-

Stir the suspension vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite, washing the filter cake thoroughly with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde.

-

Purify the product by column chromatography.

Step 5: Deprotection to this compound

-

Dissolve N-tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde (1 equivalent) in a mixture of methanol and water.

-

Add a base such as sodium hydroxide or potassium carbonate.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, neutralize with a dilute acid (e.g., 1 M HCl), and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

C. Quantitative Data Summary

The following table summarizes typical yields for each step in the C2-formylation sequence, based on analogous transformations reported in the literature.

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 3,5-Dimethyl-1H-indole | TsCl, NaH | N-Tosyl-3,5-dimethyl-1H-indole | >90 |

| 2 | N-Tosyl-3,5-dimethyl-1H-indole | n-BuLi, Ethyl Chloroformate | Ethyl N-Tosyl-3,5-dimethyl-1H-indole-2-carboxylate | 70-85 |

| 3 | Ethyl N-Tosyl-3,5-dimethyl-1H-indole-2-carboxylate | LiAlH₄ | (N-Tosyl-3,5-dimethyl-1H-indol-2-yl)methanol | 80-95 |

| 4 | (N-Tosyl-3,5-dimethyl-1H-indol-2-yl)methanol | MnO₂ | N-Tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde | 70-90 |

| 5 | N-Tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde | NaOH or K₂CO₃ | This compound | >85 |

III. Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. The Batcho-Leimgruber synthesis offers an effective entry to the disubstituted indole core, while the subsequent multi-step functionalization at the C2 position ensures the regioselective introduction of the carbaldehyde group. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3,5-Dimethyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,5-Dimethyl-1H-indole-2-carbaldehyde, a key heterocyclic intermediate in organic and medicinal chemistry.

Core Physicochemical Properties

This compound is a solid, sand-colored, or light yellow compound.[1] Its core structure consists of a bicyclic indole scaffold, functionalized with methyl groups at positions 3 and 5, and a carbaldehyde (formyl) group at position 2. This substitution pattern imparts specific chemical reactivity and physical characteristics crucial for its role as a synthetic building block.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[2] |

| Molecular Weight | 173.21 g/mol | PubChem[2] |

| CAS Number | 1463-67-8 | PubChem[2] |

| Appearance | Sand colored or Light yellow solid | Chem-Impex[1] |

| Melting Point | 148-149 °C | Google Patents[3] |

| Boiling Point | Data not available | |

| LogP (octanol-water) | 2.6 | PubChem[2] |

| pKa | Data not available | |

| Storage Temperature | 0-8 °C | Chem-Impex[1] |

Synthetic Pathways and Experimental Protocols

The primary method for synthesizing indole aldehydes is the Vilsmeier-Haack reaction .[4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent.[4] The reagent is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5]

This protocol describes a generalized procedure for the formylation of a substituted indole, adapted for the synthesis of this compound.

Materials:

-

3,5-Dimethyl-1H-indole (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF. Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30-60 minutes to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).

-

Indole Addition: Dissolve the starting material, 3,5-Dimethyl-1H-indole, in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice. Stir until the ice has melted.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Caption: Generalized workflow for the Vilsmeier-Haack synthesis.

Applications in Drug Discovery and Organic Synthesis

While this compound may not be a final drug product, its true value lies in its role as a versatile synthetic intermediate.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The aldehyde group at the C2 position is a reactive handle that allows for a wide array of chemical transformations, making this compound a valuable starting point for building more complex molecules.

Derivatives of indole-2-carbaldehydes and related indole-2-carboxamides have been investigated for a range of biological activities, including:

-

Anticancer and Antiproliferative Agents: Indole derivatives are known to inhibit various protein kinases and signaling pathways involved in cancer progression.[6][7]

-

Antituberculosis Agents: Indole-2-carboxamides have been identified as a promising class of agents against Mycobacterium tuberculosis.[8]

-

Antiviral Agents: The indole nucleus is a key component in compounds designed to inhibit viral enzymes, such as HIV-1 integrase.[9]

-

Anti-inflammatory and Antimicrobial Agents: The ability to functionalize the indole core allows for the development of compounds with potent anti-inflammatory and antimicrobial properties.[1]

Caption: Synthetic utility of this compound.

Involvement in Biological Pathways

Direct involvement of this compound in specific signaling pathways is not well-documented. However, the biosynthesis of related indole aldehydes is a known process in plants, where they serve as defense compounds. In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan. This pathway, while involving a different isomer, illustrates a natural route to these valuable chemical scaffolds. The process begins with the conversion of Tryptophan to Indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes (CYP79B2/B3) and proceeds through Indole-3-acetonitrile (IAN).

Caption: Biosynthetic pathway of related indole aldehydes in plants.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H11NO | CID 6483893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth NMR Analysis of 3,5-Dimethyl-1H-indole-2-carbaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dimethyl-1H-indole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's structural features through NMR spectroscopy. This guide presents predicted spectral data based on analogous compounds, detailed experimental protocols for acquiring such data, and visual representations of the molecular structure and its NMR correlations.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature, considering the electronic effects of the methyl and aldehyde substituents on the indole ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (NH) | 9.0 - 9.5 | br s | - |

| H4 | 7.4 - 7.6 | s | - |

| H6 | 7.0 - 7.2 | d | ~8.0 |

| H7 | 7.2 - 7.4 | d | ~8.0 |

| CHO | 9.8 - 10.0 | s | - |

| 3-CH₃ | 2.4 - 2.6 | s | - |

| 5-CH₃ | 2.3 - 2.5 | s | - |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 140 |

| C3 | 128 - 132 |

| C3a | 125 - 130 |

| C4 | 120 - 125 |

| C5 | 130 - 135 |

| C6 | 122 - 127 |

| C7 | 110 - 115 |

| C7a | 135 - 140 |

| CHO | 180 - 185 |

| 3-CH₃ | 10 - 15 |

| 5-CH₃ | 20 - 25 |

Predicted in CDCl₃ solvent.

Experimental Protocols

The following is a detailed methodology for the acquisition of 1H and 13C NMR spectra, adaptable for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Spectrometer and Parameters

NMR spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Processing: Apply a line broadening factor of 0.3 Hz and Fourier transform the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum.

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

-

Processing: Apply a line broadening factor of 1.0 Hz and Fourier transform the FID. Phase and baseline correct the resulting spectrum.

Visualizations

The following diagrams illustrate the structure and NMR analysis workflow for this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry of 3,5-Dimethyl-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3,5-Dimethyl-1H-indole-2-carbaldehyde (C11H11NO), a compound of interest in medicinal chemistry and drug discovery. This document outlines a theoretical fragmentation pattern based on common principles of mass spectrometry for indole derivatives, presents detailed experimental protocols for its analysis, and includes visualizations to facilitate understanding of the experimental workflow and molecular fragmentation.

Molecular Profile

This compound has a molecular formula of C11H11NO and a monoisotopic mass of approximately 173.08 g/mol .[1] The structural features, including the indole core, two methyl groups, and a carbaldehyde group, dictate its behavior under mass spectrometric analysis.

Predicted Electron Ionization (EI) Mass Spectrometry Data

While a publicly available experimental mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on the known behavior of indole derivatives under electron ionization.[2][3] The primary fragmentation events are expected to involve the loss of the formyl group, methyl radicals, and subsequent rearrangements.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the likely neutral loss.

| m/z | Proposed Fragment Ion | Neutral Loss | Description |

| 173 | [M]+• | - | Molecular Ion |

| 172 | [M-H]+ | H• | Loss of a hydrogen radical, likely from the aldehyde or a methyl group. |

| 158 | [M-CH3]+ | CH3• | Loss of a methyl radical from either the C3 or C5 position. |

| 144 | [M-CHO]+ | CHO• | Loss of the formyl radical, a common fragmentation for aldehydes. |

| 144 | [M-H-CO]+ | H•, CO | Loss of a hydrogen radical followed by carbon monoxide from the formyl group. |

| 130 | [M-CH3-CO]+ | CH3•, CO | Loss of a methyl radical and carbon monoxide. |

| 115 | [C9H7]+ | C2H4N• | Further fragmentation of the indole ring. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, stable ions. A proposed pathway is illustrated below.

Experimental Protocols

To acquire a mass spectrum of this compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Given the likely volatility and thermal stability of the compound, GC-MS with electron ionization is a suitable method for obtaining detailed fragmentation data.[4]

Sample Preparation

-

Dissolution: Accurately weigh approximately 1-5 mg of this compound.

-

Solvent Selection: Dissolve the sample in a high-purity volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of 100-1000 µg/mL. The choice of solvent should be compatible with the chromatographic system.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet: Split/splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-550.

-

Solvent Delay: 3 minutes.

Data Acquisition and Processing

The raw data should be acquired and processed using the instrument's accompanying software. The total ion chromatogram (TIC) will show the retention time of the analyte, and the mass spectrum at that retention time will provide the fragmentation pattern. Library matching (e.g., NIST) can be used for tentative identification, although manual interpretation is crucial for novel compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust starting point for its experimental analysis. Researchers are encouraged to optimize the provided protocols based on their specific instrumentation and analytical goals.

References

An In-depth Technical Guide to 3,5-Dimethyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1H-indole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While experimentally determined crystal structure data for this specific molecule is not publicly available, this document will focus on its chemical synthesis, physico-chemical properties, and potential biological relevance. The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2][3] This guide will serve as a valuable resource for researchers working with or interested in this class of compounds.

Introduction

Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with significant therapeutic applications.[1] The indole core is a key pharmacophore in a variety of approved drugs. The introduction of a carbaldehyde group, particularly at the C2 position, provides a versatile synthetic handle for further molecular elaborations, making indole-2-carbaldehydes valuable building blocks in the synthesis of more complex molecules. This compound, with methyl substitutions on the indole ring, presents a unique electronic and steric profile that can influence its chemical reactivity and biological activity.

Please note: As of the latest search, there is no publicly available, experimentally determined single-crystal X-ray diffraction data for this compound. Therefore, this guide cannot provide a detailed analysis of its crystal structure, such as unit cell dimensions, bond lengths, and bond angles. The information presented herein is based on its chemical properties and data for structurally related compounds.

Physico-Chemical Properties

A summary of the key physico-chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 1463-67-8 | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | 140-142 °C (for the related 3-Methyl-1H-indole-2-carboxaldehyde) | |

| SMILES | CC1=CC2=C(C=C1)NC(=C2C)C=O | [4] |

| InChIKey | XFYUNHFBHYCXIN-UHFFFAOYSA-N | [4] |

Synthesis

The most common and efficient method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized experimental protocol for the synthesis of an indole-3-carbaldehyde, which can be adapted for the synthesis of this compound from 3,5-dimethylindole.[6]

Materials:

-

3,5-Dimethylindole

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice-salt bath

-

Sodium hydroxide (NaOH) solution

-

Crushed ice

-

Round-bottomed flask with a mechanical stirrer and dropping funnel

-

Drying tube

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place freshly distilled DMF. Cool the flask in an ice-salt bath. Slowly add freshly distilled POCl₃ to the stirred DMF over a period of 30 minutes, maintaining a low temperature.

-

Formylation: Dissolve 3,5-dimethylindole in DMF and add this solution dropwise to the Vilsmeier reagent over one hour, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to warm to the specified reaction temperature and stir for the required duration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully add crushed ice to the reaction mixture to decompose the excess Vilsmeier reagent. Transfer the resulting solution to a larger flask containing more crushed ice.

-

Neutralization and Precipitation: Slowly add a solution of sodium hydroxide with vigorous stirring until the solution is basic. The product, this compound, should precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Spectroscopic Data (Reference Data)

| Spectroscopic Data for 1-methyl-1H-indole-3-carbaldehyde | |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 |

| ESI-MS | [M+H]⁺ 160 |

Biological Activity and Potential Applications

Indole-3-carboxaldehyde and its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] The aldehyde functional group is a key feature that allows for the synthesis of various Schiff bases and other derivatives, which have been explored for their therapeutic potential.

While specific biological studies on this compound are limited in the public domain, its structural similarity to other biologically active indoles suggests that it could be a valuable scaffold for drug discovery. The methyl groups at the 3 and 5 positions can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to novel pharmacological profiles.

Hypothetical Signaling Pathway Involvement

Many indole derivatives exert their biological effects by interacting with specific signaling pathways. For instance, some indole compounds are known to be agonists of the aryl hydrocarbon receptor (AhR), which plays a role in immune regulation.[9] While the interaction of this compound with any specific signaling pathway has not been reported, a hypothetical pathway diagram is presented below to illustrate a potential mechanism of action for a generic indole-based drug candidate.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. Although its crystal structure remains to be determined, this guide provides essential information on its synthesis and physico-chemical properties. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential. The methodologies and data presented here offer a solid foundation for researchers and drug development professionals to build upon in their scientific endeavors.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H11NO | CID 6483893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Solubility of 3,5-Dimethyl-1H-indole-2-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-Dimethyl-1H-indole-2-carbaldehyde, a key intermediate in various synthetic applications. Due to a lack of readily available quantitative solubility data in the public domain for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in a range of organic solvents. The guide details established experimental protocols, including gravimetric, spectroscopic, and chromatographic methods. Furthermore, it presents a structured approach to data recording and visual workflows to aid in experimental design and execution.

Introduction

This compound is a substituted indole derivative of interest in medicinal chemistry and organic synthesis. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation development, and biological screening. Understanding the solubility profile allows for the rational selection of solvent systems, which can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide provides the necessary protocols for researchers to generate reliable solubility data for this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this data. For organized data management and comparison, the following table structure is recommended for recording experimental findings.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis | |||

| e.g., Acetone | e.g., 25 | e.g., HPLC | |||

| e.g., Dichloromethane | e.g., 25 | ||||

| e.g., Toluene | e.g., 25 | ||||

| e.g., Dimethylformamide (DMF) | e.g., 25 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | ||||

| e.g., Acetonitrile | e.g., 25 | ||||

| e.g., Tetrahydrofuran (THF) | e.g., 25 | ||||

| e.g., Ethyl Acetate | e.g., 25 |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method may depend on the required accuracy, the amount of sample available, and the equipment at hand.

Gravimetric Method

This is a classic and straightforward method for determining solubility.[1][2][3][4]

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid solute is then determined.

Procedure:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed flask or vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[5]

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.[1]

-

The mass of the dissolved solid is the final mass of the dish and solid minus the initial mass of the empty dish.

-

Calculate the solubility in g/100 mL or mol/L.

UV-Visible (UV-Vis) Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is often used for high-throughput screening.[6][7][8][9]

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

-

Solubility Measurement:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[7][10][11]

Principle: The concentration of the solute in a saturated solution is determined by separating it from any impurities on an HPLC column and quantifying it using a suitable detector (e.g., UV-Vis, DAD).

Procedure:

-

Method Development and Calibration:

-

Develop an HPLC method (select a suitable column, mobile phase, flow rate, and detection wavelength) that gives a sharp, well-resolved peak for this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to create a calibration curve by plotting peak area versus concentration.

-

-

Solubility Measurement:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilute a known volume of the filtered supernatant with the mobile phase.

-

Inject the diluted sample into the HPLC system.

-

Determine the peak area of the compound.

-

Use the calibration curve to calculate the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Visualizing Experimental and Synthetic Workflows

General Workflow for Experimental Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Synthetic Pathway: Vilsmeier-Haack Formylation of Indoles

The synthesis of indole-2-carbaldehydes, such as the title compound, can often be achieved via the Vilsmeier-Haack reaction.[12][13][14][15][16] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Caption: A simplified workflow for the synthesis of indole-2-carbaldehydes.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scirp.org [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. sciforum.net [sciforum.net]

- 12. Vilsmeier haack rxn | PPTX [slideshare.net]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. name-reaction.com [name-reaction.com]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

Thermal stability of 3,5-Dimethyl-1H-indole-2-carbaldehyde

An In-depth Technical Guide to the Thermal Stability of 3,5-Dimethyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound. In the absence of specific experimental data for this compound in publicly available literature, this document outlines the standard analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are critical for determining its thermal properties. Detailed experimental protocols are provided to enable researchers to conduct these analyses. Furthermore, this guide includes thermal stability data for structurally related indole derivatives to serve as a valuable reference point for anticipating the behavior of this compound.

Introduction

This compound is an organic compound belonging to the indole family, a class of molecules of significant interest in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in the context of drug development where processing and shelf-life are paramount. Understanding the decomposition temperature and thermal behavior is essential for ensuring the integrity and safety of active pharmaceutical ingredients (APIs) and other advanced materials.

This guide details the standard procedures for evaluating the thermal stability of this compound.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Comparative Thermal Stability Data of Related Indole Derivatives

| Compound | Thermal Event | Temperature (°C) | Technique | Reference |

| Indole | Onset of Thermal Degradation | ~147 | TGA | ResearchGate[2] |

| Indole | Termination of Degradation | ~185 | TGA | ResearchGate[2] |

| Indole | Peak Decomposition (Tmax) | 163.37 | DTG | ResearchGate[2] |

| 3-Methyl-1H-indole-2-carbaldehyde | Melting Point | 140-142 | N/A | Sigma-Aldrich[3] |

| Indole-3-carboxaldehyde | Melting Point | 193-198 | N/A | Sigma-Aldrich[4] |

Experimental Protocols for Thermal Stability Analysis

The following sections describe detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing thermal stability.[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is used to determine the thermal stability and decomposition temperatures of a material.

Objective: To determine the onset of decomposition and the temperature-dependent mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600°C.

Methodology:

-

Sample Preparation: Ensure the this compound sample is in a fine powder form to promote uniform heat distribution.

-

Crucible Selection: Place 5-10 mg of the powdered sample into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[7] A slower heating rate can be used for better resolution of thermal events.

-

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature to obtain the TGA thermogram.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss (Tpeak).

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Quantify the percentage of mass loss at each decomposition step and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and identify any other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan.

-

Crucible Sealing: Hermetically seal the pan to ensure a closed system, especially if the sample might sublime.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature of 25°C.

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point (based on related compounds, a scan up to 250°C should be sufficient).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

-

Determine the onset temperature and the peak temperature of the melting endotherm.

-

Expected Thermal Behavior and Potential Signaling Pathways

For many organic molecules, thermal decomposition pathways can involve the cleavage of weaker bonds and the formation of more stable fragments. For this compound, potential initial decomposition steps could involve the loss of the carbaldehyde group or fragmentation of the indole ring system at elevated temperatures.

While "signaling pathways" are typically associated with biological systems, in a chemical context, this can refer to reaction pathways. The thermal degradation of indole derivatives can proceed through complex radical mechanisms. The specific pathway for this compound would need to be elucidated through advanced techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the evolved gaseous products during decomposition.

Conclusion

This technical guide has outlined the essential experimental framework for determining the thermal stability of this compound. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry as described, researchers can obtain critical data on the decomposition and melting behavior of this compound. The provided comparative data for related indole structures serves as a useful benchmark for these investigations. The systematic application of these methodologies will ensure the generation of reliable and reproducible data, which is fundamental for the successful development and application of this compound in pharmaceutical and scientific research.

References

- 1. This compound | C11H11NO | CID 6483893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methyl-1H-indole-2-carboxaldehyde 96 5257-24-9 [sigmaaldrich.com]

- 4. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. iomcworld.org [iomcworld.org]

- 7. benchchem.com [benchchem.com]

Reactivity Profile of the Aldehyde Group in 3,5-Dimethyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-1H-indole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive aldehyde group on the electron-rich indole nucleus imparts a unique chemical profile, making it a valuable precursor for the synthesis of a diverse array of complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the reactivity of the aldehyde functionality in this compound. It details key transformations including its synthesis via Vilsmeier-Haack formylation, nucleophilic addition reactions, oxidation, reduction, and its application in multicomponent reactions such as the Ugi and Passerini reactions. This document serves as a resource for researchers by providing detailed experimental protocols, tabulated quantitative data, and visual diagrams of reaction pathways and workflows to facilitate its application in synthetic chemistry and drug discovery.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. [1]The functionalization of the indole core is a key strategy in the development of new therapeutic agents. This compound, in particular, offers a unique combination of a substituted indole ring and a reactive aldehyde group at the C2 position. This specific arrangement influences the electronic properties and steric environment of the aldehyde, dictating its reactivity profile. The aldehyde group serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential applications in pharmaceuticals and agrochemicals. [1]This guide will delve into the synthesis and primary reactions of the aldehyde group in this specific indole derivative.

Synthesis of this compound

The most common and efficient method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). [2][3]

Vilsmeier-Haack Formylation

The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) which then attacks the electron-rich C2 position of the 3,5-dimethyl-1H-indole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. [2][4]

Caption: Vilsmeier-Haack formylation of 3,5-dimethyl-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

3,5-Dimethyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethyl-1H-indole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and stir for 30 minutes.

-

Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dimethyl-1H-indole | POCl₃, DMF | DMF | 0 to RT | 2-4 | 85-95 (expected) |

Reactivity of the Aldehyde Group

The aldehyde group at the C2 position of the 3,5-dimethyl-1H-indole nucleus is susceptible to a variety of chemical transformations, making it a key functional group for molecular diversification.

References

Electronic properties of the indole ring in 3,5-Dimethyl-1H-indole-2-carbaldehyde

An In-Depth Technical Guide to the Electronic Properties of the Indole Ring in 3,5-Dimethyl-1H-indole-2-carbaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone heterocyclic motif in a vast array of biologically active compounds and functional organic materials. The electronic character of this aromatic system is highly tunable through substitution, which dictates its photophysical, electrochemical, and reactive properties. This technical guide provides a detailed examination of the electronic properties of the indole ring as modulated by the specific substitution pattern in this compound. We will explore the interplay of electron-donating and electron-withdrawing groups, summarize key quantitative data, provide detailed experimental protocols for characterization, and visualize the underlying relationships and workflows.

Core Electronic Structure and Substituent Effects

The electronic properties of the indole ring are derived from its 10-π electron aromatic system. In this compound, the electronic landscape is significantly influenced by three key substituents:

-

C5-Methyl Group: The methyl group at the 5-position on the benzene portion of the ring acts as an electron-donating group (EDG) through hyperconjugation, increasing the electron density of the aromatic system.

-

C3-Methyl Group: Similarly, the methyl group at the 3-position of the pyrrole ring is an EDG, further enriching the π-system.

-

C2-Carbaldehyde Group: The formyl (aldehyde) group at the 2-position is a strong electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its ability to participate in resonance. This group delocalizes electron density from the indole ring.

The collective effect is an intramolecular charge transfer (ICT) character, where electron density is pushed from the electron-rich dimethyl-substituted indole core towards the electron-deficient carbaldehyde group. This push-pull system is fundamental to the molecule's spectroscopic and electrochemical behavior.

Caption: Logical flow of substituent effects on the indole core.

Quantitative Electronic Data

While specific experimental data for this compound is sparse in the reviewed literature, we can summarize computed properties and infer experimental values based on closely related indole derivatives.[1][2][3]

Table 1: Computed Physicochemical and Electronic Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[3] |

| Molecular Weight | 173.21 g/mol | PubChem[3] |

| XLogP3 | 2.6 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 32.9 Ų | PubChem[3][4] |

| Hydrogen Bond Donors | 1 | PubChem[3][4] |

| Hydrogen Bond Acceptors | 1 | PubChem[3][4] |

Table 2: Spectroscopic and Electrochemical Properties (Estimated)

Note: These values are estimations based on typical data for substituted indole-2-carbaldehydes and may vary depending on the solvent and experimental conditions.[1][5][6]

| Property | Estimated Value Range | Technique |

|---|---|---|

| UV-Vis Absorption (λmax) | 290 - 320 nm | UV-Vis Spectroscopy |

| Fluorescence Emission (λem) | 400 - 460 nm | Fluorescence Spectroscopy |

| Oxidation Potential (Epa) | +0.8 to +1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| HOMO-LUMO Gap (ΔE) | 4.0 - 5.0 eV | DFT Calculations[7][8] |

Experimental Protocols for Characterization

Accurate characterization of the electronic properties requires standardized experimental procedures.

UV-Visible (UV-Vis) Spectroscopy

This technique measures the absorption of light by the molecule as a function of wavelength, revealing information about electronic transitions.[9][10]

Methodology:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer, including the deuterium (UV) and tungsten (visible) lamps, and allow it to warm up for at least 20 minutes for stabilization.[11]

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) at a concentration of approximately 1 mM. From this, prepare a dilute solution (e.g., 10-50 µM) in the same solvent. The final absorbance should ideally be between 0.1 and 1.0.

-

Cuvette Preparation: Use a matched pair of quartz cuvettes (1 cm path length). Clean the cuvettes with the solvent to be used.

-

Baseline Correction: Fill one cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and run a baseline scan across the desired wavelength range (e.g., 200-500 nm). This corrects for the absorbance of the solvent and cuvette.[11]

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution. Run the absorption scan.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The absorbance value (A) at λmax can be used with the Beer-Lambert law (A = εcl) to determine the molar extinction coefficient (ε) if the concentration (c) and path length (l) are known.

Fluorescence Spectroscopy and Quantum Yield

This technique measures the light emitted by a sample after it has absorbed light. The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. The relative method, comparing the sample to a known standard, is most common.[12][13]

Methodology (Relative Method):

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or Coumarin 153 in ethanol).

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at varying concentrations in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

-

Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.

-

Record the fluorescence emission spectrum for each solution, ensuring identical experimental settings (e.g., slit widths, detector voltage).

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (ΦS) is calculated using the following equation:[14] ΦS = ΦR * (GradS / GradR) * (nS² / nR²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference standard, respectively.[14]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule by measuring the current response to a triangular potential sweep.[15][16]

Methodology:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]

-

Solution Preparation: Prepare a solution of the sample (approx. 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[15]

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation, and then reverse the scan.

-

Record the resulting current-voltage plot (voltammogram).

-

Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox process.

-

-

Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc). The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 and is related to the HOMO (for oxidation) and LUMO (for reduction) energy levels.

Computational Chemistry (DFT)

Density Functional Theory (DFT) is a powerful computational method for predicting electronic properties.[17][18][19]

Methodology:

-

Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically done using a specific functional and basis set (e.g., B3LYP/6-31G(d,p)).[20]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are then performed to determine electronic properties such as HOMO and LUMO energy levels, the HOMO-LUMO gap, molecular electrostatic potential, and electron density distribution.[21]

-

Excited State Calculation: Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic excitations.

Visualized Workflows and Relationships

Caption: General experimental workflow for electronic characterization.

Caption: Relationship between structure, properties, and applications.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H11NO | CID 6483893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wuxibiology.com [wuxibiology.com]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. youtube.com [youtube.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. jasco-global.com [jasco-global.com]

- 14. edinst.com [edinst.com]

- 15. echem101.gamry.com [echem101.gamry.com]

- 16. ossila.com [ossila.com]

- 17. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dft.uci.edu [dft.uci.edu]

- 19. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Schiff Bases from 3,5-Dimethyl-1H-indole-2-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 3,5-Dimethyl-1H-indole-2-carbaldehyde. Indole-based Schiff bases are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The protocols outlined below are based on established methodologies for similar indole-2-carbaldehyde derivatives and can be adapted for various primary amine reactants.

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[3] The indole scaffold is a "privileged structure" in drug discovery, and its incorporation into Schiff base derivatives has led to the development of potent therapeutic agents. This document focuses on the synthesis using this compound as the starting material, providing a foundation for the exploration of novel drug candidates.

Synthesis Workflow

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The general workflow involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with acid catalysis, followed by purification of the resulting Schiff base.

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

The following protocols are generalized from procedures for the synthesis of Schiff bases from 1H-indole-2-carbaldehyde and can be adapted for this compound.[2][4]

Protocol 1: Acetic Acid Catalyzed Synthesis in Ethanol

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-toluidine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

-

Add the substituted primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a condenser and reflux the reaction mixture for 4-6 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7 v/v).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator.

-

Characterize the final product by determining its melting point and recording its IR and NMR spectra.

Protocol 2: Synthesis in Glacial Acetic Acid

This protocol is suitable for less reactive amines and is based on a reported procedure for 1H-indole-2-carbaldehyde.[2]

Materials:

-

This compound

-

Substituted primary amine

-

Glacial Acetic Acid

-

Standard laboratory glassware

Procedure:

-

In a reaction flask, add this compound (0.05 mol) and the substituted primary amine (0.05 mol).

-

Add 30 mL of glacial acetic acid as the solvent and catalyst.[2]

-

Reflux the reaction mixture at 80-90 °C for 12-14 hours.[2]

-

Monitor the reaction's progress using TLC.[2]

-

After completion, cool the mixture and pour it into crushed ice to precipitate the Schiff base.

-

Filter the solid product, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterize the product using appropriate spectroscopic methods.

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from indole-2-carbaldehydes. The data for derivatives of this compound are expected to be in a similar range.

Table 1: Physicochemical and Yield Data for Representative Indole Schiff Bases

| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Reference |

| MUB-01 | 4-Bromoaniline | 67.90 | 158-160 | [2] |

| MUB-02 | 3-Fluoroaniline | 70.27 | 159-161 | [2] |

| MUB-03 | 4-Chloroaniline | 64.28 | 156-158 | [2] |

| MUB-05 | 3-Methoxyaniline | 71.01 | 160-162 | [2] |

| MUB-06 | 3-Chloroaniline | 63.63 | 165-167 | [2] |

Table 2: Spectroscopic Data for Representative Indole Schiff Bases

| Compound ID | IR (KBr, cm⁻¹) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Reference |

| MUB-01 | 3161 (N-H), 1629 (C=N) | 12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.91-7.20 (m, 9H, Ar-H) | [2] |

| MUB-02 | 3161 (N-H), 1690 (C=N) | 12.1 (s, 1H, NH), 9.93-8.93 (m, 2H, CH=N & Ar-H), 8.35-7.19 (m, 8H, Ar-H) | [2] |

| MUB-03 | 3158 (N-H), 1626 (C=N) | 12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.92-6.80 (m, 9H, Ar-H) | [2] |

| MUB-05 | 3165 (N-H), 1622 (C=N) | 12.1 (s, 1H, NH), 9.98 (s, 1H, CH=N), 8.91-7.09 (m, 9H, Ar-H), 3.82 (s, 3H, OCH₃) | [2] |

| MUB-06 | 3109 (N-H), 1630 (C=N) | 12.1 (s, 1H, NH), 9.97-8.73 (m, 2H, CH=N & Ar-H), 8.33-7.16 (m, 8H, Ar-H) | [2] |

Note: The ¹H NMR signals for the CH=N proton and the indole N-H proton are characteristic and confirm the formation of the Schiff base.

Application Notes: Anti-inflammatory Activity

Indole-based Schiff bases have demonstrated significant potential as anti-inflammatory agents.[1][5] Studies have shown that these compounds can reduce paw edema in animal models and decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][5]

The mechanism of action is believed to involve the inhibition of the TNF-α signaling pathway. TNF-α is a key mediator of inflammation, and its binding to its receptor (TNFR) initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors then upregulate the expression of various inflammatory genes. Some indole derivatives have been shown to inhibit the nuclear translocation of NF-κB and AP-1, thereby downregulating the inflammatory response.[6]

Caption: Putative anti-inflammatory signaling pathway of Indole Schiff Bases.

These findings suggest that Schiff bases derived from this compound are promising candidates for the development of novel anti-inflammatory drugs. Further in-vitro and in-vivo studies are warranted to fully elucidate their therapeutic potential and mechanism of action.

References

- 1. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Knoevenagel Condensation with 3,5-Dimethyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction involving 3,5-Dimethyl-1H-indole-2-carbaldehyde. This reaction is a valuable tool for the synthesis of a diverse range of indole-based compounds with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar indole aldehydes and can be adapted for specific research needs.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond.[1] When applied to this compound, this reaction provides a straightforward route to synthesize substituted indoles with potential biological activities. Indole derivatives are a prominent class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties.[2]

The general scheme for the Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') is depicted below, where Z and Z' are electron-withdrawing groups.

Reaction Mechanism and Workflow